molecular formula C14H20N2O5 B2787409 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid CAS No. 1334491-72-3

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

Cat. No.: B2787409
CAS No.: 1334491-72-3
M. Wt: 296.323
InChI Key: OSKQOJOAZCLAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a tert-butoxycarbonyl (BOC) protecting group, an isoxazole ring, and a carboxylic acid group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with appropriate reagents to introduce the isoxazole ring and the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its Boc-protected piperidine group is particularly useful in peptide synthesis and other applications requiring the protection of amine groups.

Biology: The biological applications of this compound are vast, including its use as a building block in the synthesis of bioactive molecules. It can be employed in the development of new drugs and therapeutic agents.

Medicine: In the medical field, this compound may be used in the design of pharmaceuticals targeting various diseases. Its structural complexity allows for the creation of compounds with specific biological activities.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid

  • 3-(1-(tert-Butoxycarbonyl)pyrrolidin-4-yl)isoxazole-4-carboxylic acid

  • 3-(1-(tert-Butoxycarbonyl)azepan-4-yl)isoxazole-4-carboxylic acid

Uniqueness: 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)isoxazole-4-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties. Its piperidine ring provides a different steric environment compared to pyrrolidine or azepane rings, influencing its reactivity and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound in organic synthesis and research.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-6-4-9(5-7-16)11-10(12(17)18)8-20-15-11/h8-9H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQOJOAZCLAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334491-72-3
Record name 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.